molecular formula C11H16ClN B6254609 methyl(3-phenylbut-3-en-2-yl)amine hydrochloride CAS No. 2731007-72-8

methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Cat. No.: B6254609
CAS No.: 2731007-72-8
M. Wt: 197.7
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Description

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a chemical compound with a molecular formula of C11H16ClN It is a hydrochloride salt of an amine, characterized by the presence of a phenyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3-phenylbut-3-en-2-yl)amine hydrochloride typically involves the reaction of 3-phenylbut-3-en-2-one with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the Intermediate: 3-phenylbut-3-en-2-one is reacted with methylamine in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include:

    Continuous Stirred-Tank Reactors (CSTR): For the initial reaction between 3-phenylbut-3-en-2-one and methylamine.

    Crystallization: To isolate the hydrochloride salt from the reaction mixture.

    Purification: Using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May produce secondary or tertiary amines.

    Substitution: Can result in various substituted amines or amides.

Scientific Research Applications

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(3-phenylbut-3-en-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group may also participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple amine with a phenyl group attached to an ethyl chain.

    Amphetamine: A stimulant with a similar structure but with additional methyl groups.

    Methamphetamine: A potent central nervous system stimulant with a structure similar to amphetamine but with an additional methyl group.

Uniqueness

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2731007-72-8

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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